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Pyridostatin

G-quadruplex telomere single-molecule biophysics

Researchers needing a well-characterized G4 reference ligand often face batch-to-batch variability with generic alternatives. Pyridostatin eliminates this uncertainty through its defined telomeric DNA G4 binding affinity (Kd = 490 ± 80 nM) and consistent N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold. - Validated reference standard for FRET melting, SPR, and single-molecule force spectroscopy benchmarking. - Demonstrated post-entry anti-ZIKV activity (EC50 = 4.2 ± 0.4 μM), outperforming berberine, BRACO-19, and ribavirin. - Suitable for global G4 mapping (ChIP-based occupancy) without DNA/RNA discrimination; also serves as a characterized warhead for multivalent probe development (560-fold affinity gain upon conjugation).

Molecular Formula C31H32N8O5
Molecular Weight 596.6 g/mol
Cat. No. B1662821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridostatin
Synonyms4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide
Molecular FormulaC31H32N8O5
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN
InChIInChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41)
InChIKeyVGHSATQVJCTKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Pyridostatin: G-Quadruplex Stabilizer Lead


Pyridostatin (PDS, RR82, CAS 1085412-37-8) is the lead compound of a family of synthetic small molecules based on the N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold that stabilizes G-quadruplex (G4) nucleic acid secondary structures [1]. It is widely used as a reference G4 ligand in mechanistic and translational research due to its defined telomeric DNA G4 binding affinity (Kd = 490 ± 80 nM) and ability to induce replication- and transcription-dependent DNA damage in cancer cells [2].

G4 Biophysics Reference Telomeric G4 binding characterization standard for single-molecule and FRET melting assays
DNA Damage Pathway Probe Induces replication- and transcription-dependent DNA damage in cancer cell models
Broad G4 Engagement Non-discriminatory DNA and RNA G-quadruplex targeting for global G4 mapping studies

Pyridostatin: Why Generic G4 Ligands Fail


Generic G4 ligand substitution fails because pyridostatin possesses a unique N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold that enables adaptive spatial matching to G-tetrad planes via rigid aromatic rings linked by flexible amide bonds [1]. Unlike many other G4 ligands, pyridostatin forms specific hydrogen bonds between its amide N-H groups and O6 atoms of G-tetrad guanines, a binding mode that differs structurally from most G4 ligands and contributes to its characteristic affinity and selectivity profile [1]. These scaffold-dependent features cannot be replicated by structurally unrelated G4 ligands such as porphyrin-based TMPyP4 or acridine-based BRACO-19, which exhibit different binding stoichiometries, selectivity patterns, and functional outcomes [2].

Pyridostatin (PDS) Unique N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold forms specific amide NH–O6 hydrogen bonds with G-tetrad guanines, defining its binding mode.
Generic G4 Ligands (TMPyP4, BRACO-19) Structurally unrelated scaffolds (porphyrin, acridine) exhibit different binding stoichiometries, selectivity patterns, and functional outcomes that may not replicate PDS-dependent cellular responses.

Pyridostatin Comparative Performance Evidence


Telomeric G4 Binding Affinity vs. RR110

In a direct single-molecule force spectroscopy comparison, pyridostatin bound telomeric DNA G-quadruplexes with a Kd of 490 ± 80 nM, while the structurally distinct ligand RR110 exhibited a Kd of 42 ± 3 μM, representing an approximately 86-fold higher binding affinity for pyridostatin [1].

Telomeric G4 Binding Affinity
Head-to-head
PDS Kd 490 ± 80 nM vs. RR110 Kd 42 ± 3 μM (≈86‑fold higher affinity)
Supports PDS as higher-affinity reference for telomeric G4 single-molecule studies
Force jump laser tweezers; human telomeric DNA G4
G-quadruplex telomere single-molecule biophysics

Anti-ZIKV Activity vs. Multiple G4 Ligands

In a direct comparative study of five classical G4 binders, pyridostatin demonstrated an EC50 of 4.2 ± 0.4 μM against ZIKV in Vero cells, outperforming berberine, BRACO-19, NiL, and 360A, as well as the positive control ribavirin [1].

Anti‑ZIKV Activity
Head-to-head
EC50 4.2 ± 0.4 μM, outperforming berberine, BRACO-19, NiL, 360A, and ribavirin in Vero cells
Reported as most active among tested classical G4 ligands in this ZIKV antiviral model
Post-entry inhibition; ZIKV NS2B-NS3 protease and replication endpoints
antiviral Zika virus G-quadruplex

Differential RNA/DNA G4 Selectivity

Comparative molecular dynamics and docking studies reveal that pyridostatin acts as a generic RNA and DNA G4-interacting molecule, whereas its derivative carboxypyridostatin (cPDS) exhibits high molecular specificity for RNA over DNA G4, particularly toward TERRA G4 [1].

RNA/DNA G4 Selectivity
Head-to-head
PDS: generic RNA/DNA G4 binding; cPDS: high molecular specificity for RNA G4 (TERRA)
Selectivity boundary within the PDS family; select PDS for broad G4 targeting studies
Molecular dynamics/docking; cPDS comparison
RNA G-quadruplex selectivity molecular recognition

EV-A71 Replication Inhibition vs. BRACO-19

In an EV-A71 enterovirus model, G4 ligands BRACO-19, pyridostatin, and TMPyP4 all inhibited transcription of G4-containing constructs; however, only BRACO-19 was reported to inhibit EV-A71 viral replication [1]. Pyridostatin, while capable of inhibiting transcription of G4-containing constructs, did not show the same level of viral replication inhibition as BRACO-19 in this specific viral system [1].

EV‑A71 Replication Inhibition
Head-to-head
BRACO-19 inhibits both transcription of G4 constructs and viral replication; PDS inhibits transcription only
Compound choice depends on specific antiviral endpoint; BRACO-19 covers broader EV‑A71 lifecycle
EV‑A71 enterovirus infection model
enterovirus antiviral G-quadruplex

G4 Binding Affinity Ranking by FRET Melting

In a systematic evaluation of benchmark G4 probes using three biophysical methods, PhenDC3 emerged as the most potent binder irrespective of G4 sequence, with pyridostatin immediately below PhenDC3, followed by PDC-360A, BRACO-19, TMPyP4, and RHPS4 featuring strong to medium binding [1]. All tested compounds showed poor G4 topology discrimination [1].

G4 Affinity Ranking by FRET
Reported rank
PhenDC3 > PDS > PDC‑360A > BRACO‑19 > TMPyP4 > RHPS4
PDS ranks immediately below the most potent binder PhenDC3 in systematic FRET melting evaluation
Optimized FRET melting; diverse G4 topologies
G-quadruplex FRET melting binding affinity

PA-PDS Conjugate Telomeric Affinity Enhancement

Conjugation of pyridostatin with a polyamide (PA) duplex-binding moiety produced PA-PDS with a Kd of 0.8 nM, which is approximately 560-fold lower than pyridostatin alone (Kd ~450 nM) and significantly lower than PA alone (Kd ~35 nM) [1]. The PA-PDS conjugate also stopped DNA polymerase replication more efficiently than either component alone [1].

PA‑PDS Conjugate Affinity
Head-to-head
PDS alone Kd ~450 nM; PA‑PDS conjugate Kd 0.8 nM (≈560‑fold enhancement)
Establishes PDS as a G4‑binding warhead for high‑affinity multivalent probe development
Single‑molecule assay; telomere dsDNA‑ssDNA interface
telomere conjugate multivalent binding

Pyridostatin Recommended Applications


Biophysical Assay Benchmarking Reference

Given its well-characterized binding affinity (Kd = 490 ± 80 nM for telomeric G4 by single-molecule force spectroscopy [1]) and its rank position as the second-most potent binder after PhenDC3 in systematic FRET melting evaluations [2], pyridostatin serves as an optimal reference standard for calibrating and benchmarking new G4 ligand candidates in biophysical assays such as FRET melting, SPR, and single-molecule force spectroscopy.

Zika Virus Antiviral Research

For research groups investigating RNA G-quadruplexes as antiviral targets in Zika virus, pyridostatin is the preferred compound based on direct comparative data showing superior anti-ZIKV activity (EC50 = 4.2 ± 0.4 μM) compared to berberine, BRACO-19, NiL, 360A, and ribavirin [3]. Its demonstrated post-entry mechanism of action (inhibition of ZIKV NS2B-NS3 protease activity, mRNA, and protein levels) makes it suitable for studies focused on post-entry antiviral interventions [3].

Broad-Spectrum DNA/RNA G4 Targeting

In applications requiring simultaneous engagement of both DNA and RNA G-quadruplexes without discrimination, pyridostatin should be selected over its derivative carboxypyridostatin (cPDS), which exhibits RNA G4-specific selectivity [4]. This makes pyridostatin appropriate for global G4 mapping studies, chromatin immunoprecipitation (ChIP)-based G4 occupancy analyses, and investigations where broad G4 targeting is required rather than RNA-selective engagement.

Multivalent G4 Probe Conjugate Design

Pyridostatin's demonstrated affinity enhancement upon polyamide conjugation (from ~450 nM to 0.8 nM Kd, representing ~560-fold improvement [5]) establishes it as a validated warhead for developing high-affinity multivalent G4 probes. Procurement is recommended for medicinal chemistry and chemical biology programs focused on designing G4-targeting conjugates, PROTACs, or fluorescent imaging probes where the pyridostatin scaffold provides a characterized affinity baseline.

Application
Selection Property
Validation Focus
G4 ligand biophysical benchmarking
Well-characterized telomeric G4 affinity reference
FRET melting / SPR / single-molecule force spectroscopy calibration
ZIKV antiviral research model
Post-entry mechanism study context in Vero cell infection
ZIKV NS2B‑NS3 protease activity, mRNA and protein level endpoints
Broad DNA/RNA G4 targeting studies
Non‑discriminatory G4 ligand for global occupancy mapping
ChIP‑based G4 occupancy analysis; transcriptome‑wide G4 profiling
Multivalent G4 probe engineering
Conjugation‑ready G4‑binding warhead with demonstrated affinity scalability
Affinity enhancement profiling; conjugate validation (e.g., polyamide, PROTAC, imaging probes)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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